molecular formula C10H21N B13082279 3-Butyl-4-methylpiperidine

3-Butyl-4-methylpiperidine

Katalognummer: B13082279
Molekulargewicht: 155.28 g/mol
InChI-Schlüssel: NRJKGUNYPNLKNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-4-methylpiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . The compound’s structure includes a butyl group at the third position and a methyl group at the fourth position of the piperidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-4-methylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylpiperidine with butyl halides in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production often involves optimizing reaction conditions to maximize yield and purity. Catalysts and solvents play a crucial role in these processes. For example, the use of phenylsilane and iron complexes as catalysts can promote the formation and reduction of intermediates, leading to efficient production of piperidine derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Butyl-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various substituted piperidines .

Wissenschaftliche Forschungsanwendungen

3-Butyl-4-methylpiperidine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Butyl-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

    4-Methylpiperidine: Lacks the butyl group, leading to different chemical properties.

    3-Butylpiperidine: Lacks the methyl group, affecting its reactivity and applications.

    4,4’-Trimethylenedipiperidine: A dimeric form with unique properties.

Uniqueness: 3-Butyl-4-methylpiperidine’s unique combination of butyl and methyl groups at specific positions on the piperidine ring distinguishes it from other piperidine derivatives.

Eigenschaften

Molekularformel

C10H21N

Molekulargewicht

155.28 g/mol

IUPAC-Name

3-butyl-4-methylpiperidine

InChI

InChI=1S/C10H21N/c1-3-4-5-10-8-11-7-6-9(10)2/h9-11H,3-8H2,1-2H3

InChI-Schlüssel

NRJKGUNYPNLKNR-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CNCCC1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.